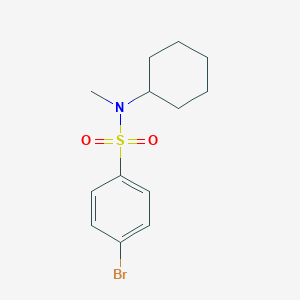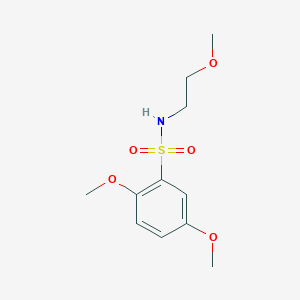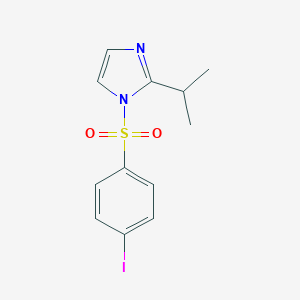
1-(4-IODOBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole is a chemical compound with the molecular formula C12H13IN2O2S It is characterized by the presence of an iodophenyl group, a sulfonyl group, and an imidazole ring
Preparation Methods
The synthesis of 1-(4-IODOBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline, sulfonyl chloride, and 2-isopropylimidazole.
Reaction Conditions: The reaction conditions often involve the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reactions. The reactions are typically carried out in an organic solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the production process.
Chemical Reactions Analysis
1-[(4-Iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The iodophenyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various aryl derivatives.
Scientific Research Applications
1-[(4-Iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(4-IODOBENZENESULFONYL)-2-(PROPAN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Iodophenyl)sulfonyl]-2-isopropyl-1H-imidazole can be compared with other similar compounds, such as:
2-ethyl-1-[(4-iodophenyl)sulfonyl]-1H-imidazole: This compound has an ethyl group instead of an isopropyl group, which may affect its reactivity and applications.
1-[(4-bromophenyl)sulfonyl]-2-isopropyl-1H-imidazole: The presence of a bromine atom instead of iodine can influence the compound’s chemical properties and reactivity.
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole:
Properties
Molecular Formula |
C12H13IN2O2S |
|---|---|
Molecular Weight |
376.22 g/mol |
IUPAC Name |
1-(4-iodophenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C12H13IN2O2S/c1-9(2)12-14-7-8-15(12)18(16,17)11-5-3-10(13)4-6-11/h3-9H,1-2H3 |
InChI Key |
LZRCYUSRHQXEJR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-[(4-tert-butylphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B245624.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)


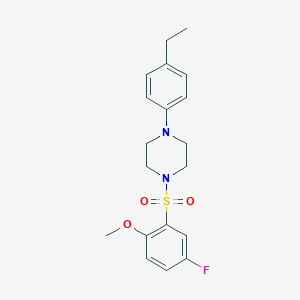
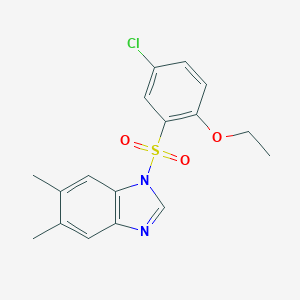
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)
![1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
![1-([1,1'-biphenyl]-4-yloxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B245692.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B245693.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245694.png)
